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molecular formula C17H23NO5 B8324263 1-Benzyloxy-3-(tert-butoxycarbonylamino)cyclobutane-3-carboxylic acid

1-Benzyloxy-3-(tert-butoxycarbonylamino)cyclobutane-3-carboxylic acid

Cat. No. B8324263
M. Wt: 321.4 g/mol
InChI Key: RLNGOJBRPDTXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06448266B1

Procedure details

A 45.28 g (115.7 mmol) portion of 1-benzyloxy-3-(tert-butoxycarbonylamino)-3-isoamyloxycarbonylcyclobutane was dissolved in 300 ml of methanol to which, while cooling in an ice bath with stirring, was subsequently added dropwise 127 ml (127.2 mmol) of 1 N sodium hydroxide in 10 minutes. After 10 minutes of stirring, the ice bath was detached and the reaction mixture was stirred at room temperature for 5 hours. This was mixed with 200 ml of water, and methanol was evaporated under a reduced pressure. The thus obtained residue was mixed with ether to effect separation of layers, the resulting aqueous layer was extracted with diethyl ether, and the ether layer was extracted with water. The aqueous layers were combined, acidified with 10% citric acid while cooling in an ice bath with stirring and then mixed with ethyl acetate to effect separation of layers. The resulting organic layer was washed with saturated brine, and the aqueous layer was further extracted with ethyl acetate. The organic layers were combined, dried over anhydrous sodium sulfate and then filtered, and the solvent was evaporated under a reduced pressure to give 37.24 g (quantitative) of the title compound. This compound was used in the following reaction without purification.
Name
1-benzyloxy-3-(tert-butoxycarbonylamino)-3-isoamyloxycarbonylcyclobutane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
127 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH:9]1[CH2:12][C:11]([NH:21][C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])([C:13]([O:15]CCC(C)C)=[O:14])[CH2:10]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].O>CO>[CH2:1]([O:8][CH:9]1[CH2:12][C:11]([NH:21][C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])([C:13]([OH:15])=[O:14])[CH2:10]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
1-benzyloxy-3-(tert-butoxycarbonylamino)-3-isoamyloxycarbonylcyclobutane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1CC(C1)(C(=O)OCCC(C)C)NC(=O)OC(C)(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
127 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice bath
STIRRING
Type
STIRRING
Details
After 10 minutes of stirring
Duration
10 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
was evaporated under a reduced pressure
ADDITION
Type
ADDITION
Details
The thus obtained residue was mixed with ether
CUSTOM
Type
CUSTOM
Details
separation of layers
EXTRACTION
Type
EXTRACTION
Details
the resulting aqueous layer was extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
the ether layer was extracted with water
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice bath
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
mixed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
separation of layers
WASH
Type
WASH
Details
The resulting organic layer was washed with saturated brine
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1CC(C1)(C(=O)O)NC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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